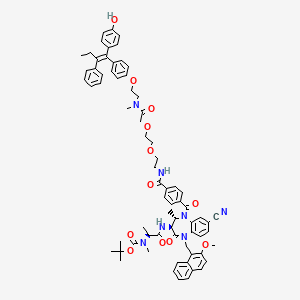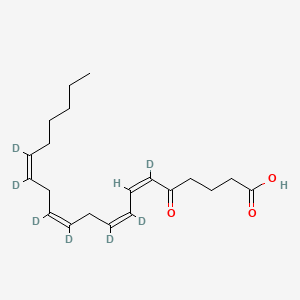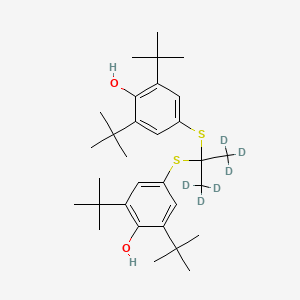
CXCR4 antagonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR4 antagonist 4 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). CXCR4 is a G protein-coupled receptor that binds to its ligand, CXC chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor 1 (SDF-1). This interaction plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and tissue repair. This compound is of significant interest due to its potential therapeutic applications in treating diseases such as cancer, HIV-1 infection, and immune disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of side chains: Various side chains are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Final coupling reaction: The final step involves coupling the core structure with specific functional groups to enhance its binding affinity and selectivity for CXCR4.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Purification: Advanced purification techniques, including chromatography and crystallization, are employed to achieve the desired purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
CXCR4 antagonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Solvents: Organic solvents such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
CXCR4 antagonist 4 has a wide range of scientific research applications, including:
Cancer therapy: The compound is used to inhibit tumor growth, metastasis, and angiogenesis by blocking the CXCL12/CXCR4 signaling pathway.
HIV-1 infection: This compound prevents the entry of HIV-1 into host cells by blocking the CXCR4 receptor.
Immune disorders: The compound is used to modulate immune responses and treat conditions such as WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis).
Stem cell mobilization: This compound is employed to mobilize hematopoietic stem cells for transplantation.
Mécanisme D'action
CXCR4 antagonist 4 exerts its effects by binding to the CXCR4 receptor and preventing its interaction with the ligand CXCL12. This blockade inhibits downstream signaling pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are involved in cell proliferation, migration, and survival . By disrupting these pathways, this compound can inhibit tumor growth, prevent HIV-1 entry, and modulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to CXCR4 antagonist 4 include:
Plerixafor (AMD3100): A small-molecule CXCR4 antagonist used for stem cell mobilization.
Mavorixafor: An oral CXCR4 antagonist used to treat WHIM syndrome.
LY2510924: A peptide-based CXCR4 antagonist with potential anti-cancer properties.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown promising results in preclinical and clinical studies for various therapeutic applications, including cancer therapy, HIV-1 infection, and immune disorders . Its ability to modulate multiple signaling pathways makes it a versatile and valuable compound in scientific research and medicine .
Propriétés
Formule moléculaire |
C29H41F2N5 |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
N-(4,4-difluorocyclohexyl)-N-methyl-N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C29H41F2N5/c1-35(25-11-13-29(30,31)14-12-25)17-2-3-18-36(27-10-4-7-22-8-5-16-33-28(22)27)21-24-19-26-23(20-34-24)9-6-15-32-26/h5-6,8-9,15-16,24-25,27,34H,2-4,7,10-14,17-21H2,1H3/t24-,27+/m1/s1 |
Clé InChI |
OSKSLFQSLKWAIH-SQHAQQRYSA-N |
SMILES isomérique |
CN(CCCCN(C[C@H]1CC2=C(CN1)C=CC=N2)[C@H]3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F |
SMILES canonique |
CN(CCCCN(CC1CC2=C(CN1)C=CC=N2)C3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)








![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)



